
Sitagliptin N-Sulfate
Übersicht
Beschreibung
Sitagliptin N-Sulfate is a phase II metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor (–)-sitagliptin . It is formed via sulfation . Sitagliptin is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .Molecular Structure Analysis
The chemical formula of Sitagliptin N-Sulfate is C16H14F6N5NaO4S . Its exact mass is 509.06 and its molecular weight is 509.360 . The solid-state characterization of three crystalline forms of sitagliptin: sitagliptin phosphate monohydrate, sitagliptin phosphate anhydrous and sitagliptin base form has been carried out .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sitagliptin include the reduction of the enamine using NaBH4 and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .Physical And Chemical Properties Analysis
Sitagliptin is 87% orally bioavailable and taking it with or without food does not affect its pharmacokinetics . The thermal analysis revealed that during the dehydration of sitagliptin phosphate monohydrate there is a characteristic crystalline transition event, which alters the physicochemical parameters of the drug, such as the melting point and solubility .Wissenschaftliche Forschungsanwendungen
-
Application in Drug Delivery Systems
- Scientific Field : Pharmaceutical Sciences - Drug Delivery Systems
- Summary of Application : A delivery system using optimized mucoadhesive nanoparticles has been developed to enhance the effectiveness of sitagliptin .
- Methods of Application : The drug content and percentage yield were found to be 73 ± 2% and 92 ± 2%, respectively. The optimized sitagliptin nanoparticle sizes were between 350–950 nm .
- Results or Outcomes : The optimized sitagliptin nanoparticles have an excellent bioadhesion property of (6.1 ± 0.5 h). The swelling of the nanoparticles is 168 ± 15%. The pattern of sitagliptin release from the mucoadhesive nanoparticles follows the Korsmeyer-Peppas model .
-
Application in Immunology
- Scientific Field : Immunology
- Summary of Application : Sitagliptin, an anti-diabetic drug, is a dipeptidyl peptidase (DPP)-4/CD26 inhibitor with additional anti-inflammatory and immunomodulatory properties .
- Methods of Application : Sitagliptin was added at the highest non-cytotoxic concentration (500 µg/mL) either at the beginning or after differentiation of human dendritic cells generated from monocytes (MoDCs) for 4 days using the standard GM-CSF/IL-4 procedure .
- Results or Outcomes : Sitagliptin-treated MoDCs were poorer allostimulators of T-cells in MoDC/T-cell co-culture and inhibited Th1 and Th17 but augmented Th2 and Treg responses .
-
Application in Electrochemical Sensors
- Scientific Field : Analytical Chemistry
- Summary of Application : Sitagliptin is used in the development of smart electrochemical sensors for its determination in human plasma . This is crucial to prevent overdose, which might cause liver, kidney, and pancreatic diseases .
- Methods of Application : A sitagliptin voltammetric sensor was fabricated using artificial receptors called electroactive molecularly imprinted polymer nanoparticles (nanoMIPs). The nanoMIP tagged with a redox probe (ferrocene) combines both the recognition and reporting functions .
- Results or Outcomes : The sensor measurements in plasma revealed high selectivity and a sensitivity of 32.5 ± 0.6 nA pM −1 towards sitagliptin, and the limit of detection of the fabricated sensor was found to be 0.06 pM .
-
Application in Autoimmune Diseases and Allotransplant Rejection
- Scientific Field : Immunology
- Summary of Application : Sitagliptin induces differentiation of tolerogenic DCs, and the effect is important when considering sitagliptin for treating autoimmune diseases and allotransplant rejection .
- Methods of Application : A Western blot analysis showed that sitagliptin inhibited p65 expression of NF-kB and p38MAPK during the maturation of MoDCs .
- Results or Outcomes : The differentiation of IL-10+ and TGF-β+ Tregs depended on the sitagliptin protocol used .
-
Application in Drug Delivery
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : The extended sitagliptin retention time, of up to 12 h in the gastrointestinal tract, suggests that the optimized mucoadhesive nanoparticle formulation is more efficient, and has a greater potential to be used for oral delivery compared to the conventional sitagliptin administration in the drug solution .
-
Application in Cardiovascular Diseases
- Scientific Field : Cardiology
- Summary of Application : Sitagliptin has been shown to have potential benefits in the treatment of heart failure .
- Methods of Application : In a study, patients with heart failure were given sitagliptin and observed for a period of time .
- Results or Outcomes : The study found that sitagliptin improved the heart’s pumping ability and patients’ quality of life .
-
Application in Neurological Disorders
- Scientific Field : Neurology
- Summary of Application : Research has suggested that sitagliptin may have neuroprotective effects, which could be beneficial in conditions like Alzheimer’s disease .
- Methods of Application : In preclinical studies, sitagliptin was administered to animal models with Alzheimer’s disease .
- Results or Outcomes : The studies found that sitagliptin reduced inflammation in the brain and slowed the progression of Alzheimer’s disease .
-
Application in Oncology
- Scientific Field : Oncology
- Summary of Application : Some studies have suggested that sitagliptin may have anti-cancer properties .
- Methods of Application : In laboratory studies, sitagliptin was applied to cancer cells .
- Results or Outcomes : The studies found that sitagliptin inhibited the growth of certain types of cancer cells .
Safety And Hazards
Zukünftige Richtungen
Sitagliptin is used to treat type 2 diabetes . It is generally less preferred than metformin or sulfonylureas . It is taken by mouth . It is also available as the fixed-dose combinations of sitagliptin/metformin . Over time it gets harder to control blood sugar levels, so your doctor might eventually recommend stopping sitagliptin and trying a different treatment .
Eigenschaften
IUPAC Name |
[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWQKFDVSZMKPA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676143 | |
| Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sitagliptin N-Sulfate | |
CAS RN |
940002-57-3 | |
| Record name | Sitagliptin N-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SITAGLIPTIN N-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR8MN4J1VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



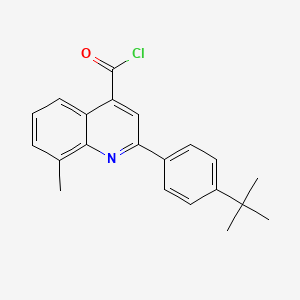
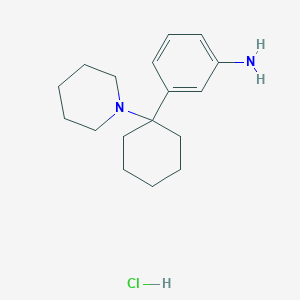
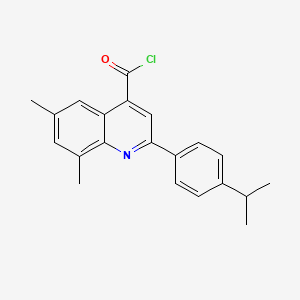
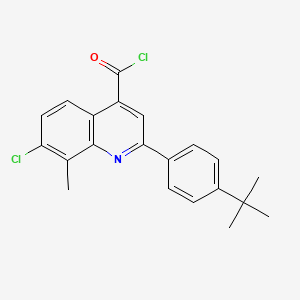
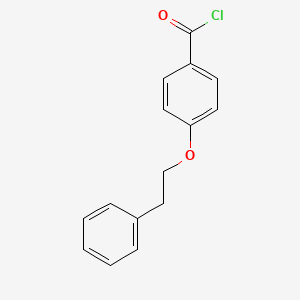
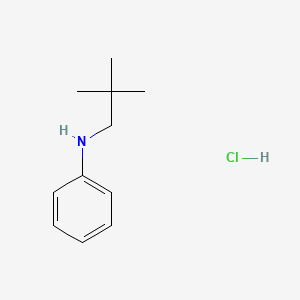
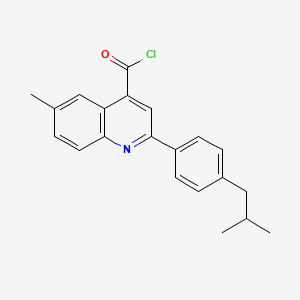
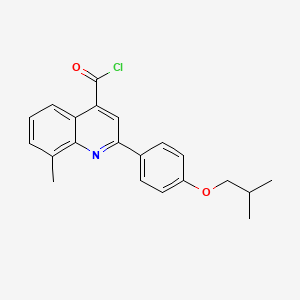
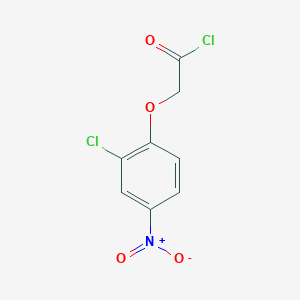

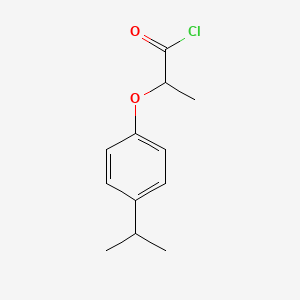
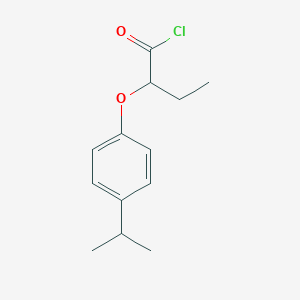
![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)